molecular formula C13H19NO B7863937 N-(3-ethylphenyl)oxan-4-amine

N-(3-ethylphenyl)oxan-4-amine

Cat. No.: B7863937
M. Wt: 205.30 g/mol
InChI Key: KGRMICUMEWAHBF-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)oxan-4-amine is a secondary amine featuring a 3-ethylphenyl substituent attached to an oxane (tetrahydropyran) ring via an amine group. While direct data on this compound are absent in the provided evidence, its structural analogs—such as N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride ()—suggest that its physicochemical properties are influenced by the ethyl group’s electron-donating effects and the oxane ring’s conformational stability.

Properties

IUPAC Name

N-(3-ethylphenyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-11-4-3-5-13(10-11)14-12-6-8-15-9-7-12/h3-5,10,12,14H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRMICUMEWAHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)oxan-4-amine typically involves the reaction of 3-ethylphenylamine with an oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the amine group of 3-ethylphenylamine attacks the electrophilic carbon of the oxane ring, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3-ethylphenyl)oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Physicochemical Properties Notable Reactivity/Applications
This compound Oxane (tetrahydropyran) 3-ethylphenyl Moderate lipophilicity; H-bond donor Potential intermediate in drug synthesis
N-(2,5-dimethylphenyl)oxan-4-amine HCl Oxane 2,5-dimethylphenyl High solubility (salt form); reduced steric bulk Pharmaceutical intermediate
6-(4-Cl-phenyl)-N-aryl-1,3,5-oxadiazin-2-amine 1,3,5-Oxadiazine 4-Cl-phenyl, trichloromethyl High polarity; aromatic π-system Agrochemical precursors
N-methyl-2-(4-NO₂-phenyl)ethan-1-amine Benzene 4-NO₂, ethylamine chain Low electron density; polar nitro group Reactive intermediate for dyes
2-(3-Cl-phenyl)-N-methyl-oxazol-4-amine Oxazole 3-Cl-phenyl Planar aromatic system; π-π stacking Photochemical applications

Key Research Findings

  • Synthetic Methods : Oxadiazine derivatives () are synthesized via dehydrosulfurization using I₂/Et₃N, a method that may adapt to this compound by modifying thiourea precursors.
  • Electronic Effects : Ethyl groups in aryl amines enhance electron density, favoring electrophilic substitutions at the para position, whereas nitro or chloro groups deactivate the ring .
  • Biological Relevance : Oxane-containing amines are explored for CNS drug delivery due to their ability to cross the blood-brain barrier, a trait less common in polar oxadiazines or nitro-substituted amines .

Biological Activity

N-(3-ethylphenyl)oxan-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an ethyl group at the meta position and an oxan-4-amine moiety. The presence of the amine group allows for hydrogen bonding, while the aromatic ring can engage in π-π interactions, enhancing its binding capabilities with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, influencing their functions.
  • Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Binding : this compound may interact with receptors, modulating signal transduction pathways that are crucial for cellular responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

Initial investigations into the anticancer properties of this compound reveal promising results. The compound has been shown to induce apoptosis in cancer cell lines through modulation of cell cycle regulators and pro-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating significant antibacterial potential.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Study 2: Anticancer Activity

In a study assessing the anticancer effects on human breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of 25 µM. The compound was found to induce G0/G1 phase arrest and increase apoptotic markers.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis; cell cycle arrest

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